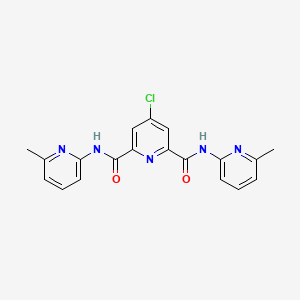
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine backbone with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4′-Chloro-2,2′6′,2′′-terpyridine: A tridentate ligand that coordinates with metal ions.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in organic synthesis.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural complexity allows it to form stable coordination complexes with a wide range of metal ions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
853188-16-6 |
|---|---|
Formule moléculaire |
C19H16ClN5O2 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
4-chloro-2-N,6-N-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-5-3-7-16(21-11)24-18(26)14-9-13(20)10-15(23-14)19(27)25-17-8-4-6-12(2)22-17/h3-10H,1-2H3,(H,21,24,26)(H,22,25,27) |
Clé InChI |
NADHJFCUYXHYQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=N3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
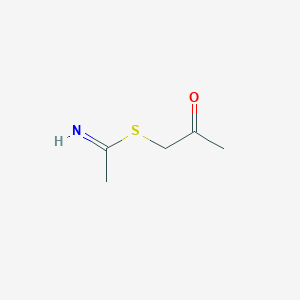
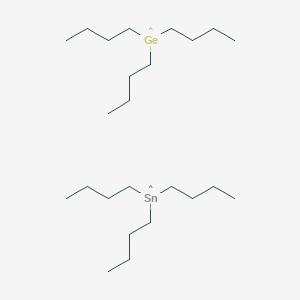
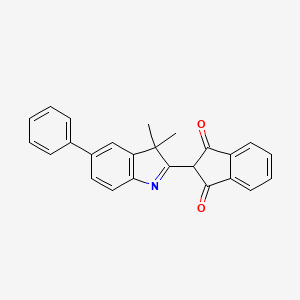
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
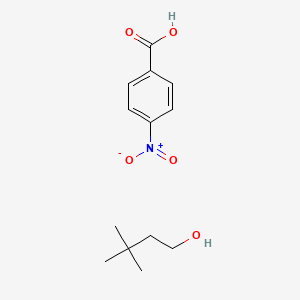
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
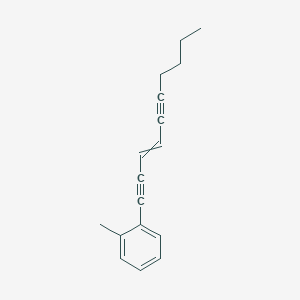
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)

